molecular formula C21H28F3N3O2 B7551472 N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide

N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide

カタログ番号 B7551472
分子量: 411.5 g/mol
InChIキー: ZTLHOXLMOCVHOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, commonly known as CTAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTAP is a selective antagonist of the mu-opioid receptor (MOR) and has been extensively studied for its ability to modulate the opioid system.

作用機序

CTAP acts as a selective antagonist of the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CTAP binds to the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide and prevents the activation of downstream signaling pathways, leading to a reduction in the effects of opioids.
Biochemical and Physiological Effects:
CTAP has been shown to modulate the effects of opioids on the immune system and the central nervous system. CTAP has also been shown to reduce the development of tolerance to opioids, which is a major limitation of opioid therapy. Additionally, CTAP has been shown to have anti-inflammatory effects and has been investigated for its potential applications in the treatment of inflammatory conditions.

実験室実験の利点と制限

One of the major advantages of CTAP is its selectivity for the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, which allows for the specific modulation of the opioid system. Additionally, CTAP has been extensively studied and has a well-established mechanism of action. However, one of the limitations of CTAP is its low solubility, which can make it difficult to work with in certain experimental conditions.

将来の方向性

There are several future directions for research on CTAP. One area of research is the investigation of CTAP's potential applications in the treatment of inflammatory conditions. Additionally, CTAP has been investigated for its potential applications in the treatment of addiction and withdrawal symptoms. Further research is also needed to investigate the effects of CTAP on other opioid receptors and to develop more potent and selective CTAP derivatives.

合成法

The synthesis of CTAP involves several steps, including the synthesis of the piperazine and the benzoyl chloride. The piperazine is first reacted with the cyclohexylmethylamine to form the corresponding piperazine derivative. The benzoyl chloride is then added to the piperazine derivative, followed by the addition of trifluoroacetic acid to form CTAP. The final product is purified using column chromatography to obtain pure CTAP.

科学的研究の応用

CTAP has been extensively studied for its potential applications in various fields of research. One of the major applications of CTAP is in the study of the opioid system. CTAP is a selective antagonist of the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide and has been used to investigate the role of the opioid system in various physiological and pathological conditions. CTAP has also been used to study the effects of opioids on the immune system and the central nervous system.

特性

IUPAC Name

N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3N3O2/c22-21(23,24)18-9-5-4-8-17(18)20(29)27-12-10-26(11-13-27)15-19(28)25-14-16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLHOXLMOCVHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。